6-(Pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide is a small molecule that has been identified as a potential antagonist for constitutively active Gsα proteins. [ [, ] ] This molecule interacts with the R231 region of Gsα, which is a surface residue near the GTP-binding site. [ [, ] ] Mutations at R231 have been shown to suppress the constitutive activity of various MAS-associated mutations in Gsα, making it a promising target for drug development. [ [, ] ]
6-(Pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide is hypothesized to act as an antagonist by binding to the R231 region of constitutively active Gsα proteins. [ [, ] ] This binding interferes with the protein's ability to activate adenylyl cyclase, thereby reducing cAMP levels. [ [, ] ] The molecule has demonstrated dose-dependent reduction of elevated basal cAMP levels in cells expressing the constitutively active Gs-R201H allele. [ [, ] ] Further research is needed to elucidate the precise molecular mechanisms underlying its action.
Studies have explored the potential application of 6-(pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide in addressing diseases associated with constitutively active Gsα proteins, such as McCune-Albright Syndrome (MAS). [ [, ] ] Research suggests that this molecule can reduce basal cAMP levels in cells expressing the constitutively active Gs-R201H allele, indicating potential therapeutic benefit for MAS patients experiencing bone disease. [ [, ] ]
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7